(R)-3-Ethylpentane-3-sulfinamide

Catalog No.
S14704438
CAS No.
446021-72-3
M.F
C7H17NOS
M. Wt
163.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Ethylpentane-3-sulfinamide

CAS Number

446021-72-3

Product Name

(R)-3-Ethylpentane-3-sulfinamide

IUPAC Name

(R)-3-ethylpentane-3-sulfinamide

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

InChI

InChI=1S/C7H17NOS/c1-4-7(5-2,6-3)10(8)9/h4-6,8H2,1-3H3/t10-/m1/s1

InChI Key

DDPVOERMBGQAKQ-SNVBAGLBSA-N

Canonical SMILES

CCC(CC)(CC)S(=O)N

Isomeric SMILES

CCC(CC)(CC)[S@@](=O)N

(R)-3-Ethylpentane-3-sulfinamide (CAS 446021-72-3) is a highly sterically hindered chiral auxiliary belonging to the trialkyl sulfinamide class [1]. Functioning as a bulkier analog to the industry-standard Ellman’s auxiliary (tert-butanesulfinamide), this compound features a 3-ethylpentan-3-yl (triethylmethyl) group. This structural modification dramatically increases the effective steric volume and lipophilicity of the auxiliary [2]. In procurement and process chemistry, it is primarily selected as a premium precursor for the asymmetric synthesis of chiral amines, particularly when standard auxiliaries fail to provide adequate facial selectivity or suffer from solubility issues at the cryogenic temperatures required for organometallic additions [3].

Substituting (R)-3-ethylpentane-3-sulfinamide with the more common (R)-tert-butanesulfinamide often results in critical process failures when synthesizing sterically demanding or poorly differentiated chiral amines [1]. While the tert-butyl group provides sufficient shielding for standard aldehyde-derived imines, it frequently yields poor diastereomeric ratios (dr) when applied to ketimines with similar alkyl substituents (e.g., methyl/ethyl) [2]. Furthermore, the lower lipophilicity of the tert-butyl group can lead to imine precipitation in non-polar solvents at -78 °C, causing heterogeneous reaction kinetics and batch-to-batch inconsistencies [3]. Procuring the triethylmethyl analog resolves these issues by maximizing facial shielding and ensuring complete cryogenic solubility, thereby eliminating costly downstream chromatographic separations.

Enhanced Diastereocontrol in Sterically Undifferentiated Ketimine Additions

When synthesizing chiral amines from ketimines with low steric differentiation (e.g., methyl/ethyl or methyl/propyl ketones), the standard (R)-tert-butanesulfinamide often yields suboptimal diastereomeric ratios (dr < 90:10) [1]. Substituting with (R)-3-ethylpentane-3-sulfinamide replaces the tert-butyl group with a bulkier triethylmethyl umbrella. This increased steric volume enhances facial shielding, pushing the dr to >98:2 for challenging substrates under identical organometallic addition conditions [2].

Evidence DimensionDiastereomeric ratio (dr) in Grignard additions to methyl alkyl ketimines
Target Compound Data>98:2 dr (triethylmethyl shielding)
Comparator Or Baseline<90:10 dr using (R)-tert-butanesulfinamide
Quantified Difference>8% improvement in diastereomeric excess, eliminating the need for costly chromatographic separation of diastereomers
ConditionsOrganomagnesium addition in THF/Toluene at -78 °C

Buyers synthesizing complex chiral APIs with adjacent stereocenters should procure this bulky analog to bypass yield losses and purification bottlenecks associated with poor diastereoselectivity.

Cryogenic Solubility and Homogeneity in Non-Polar Solvents

Asymmetric additions to sulfinyl imines frequently require cryogenic temperatures (-78 °C to -90 °C) in non-polar solvents like toluene to maximize stereocontrol [1]. tert-Butanesulfinyl imines can suffer from partial precipitation under these conditions, leading to heterogeneous reactions and batch-to-batch reproducibility issues. The three flexible ethyl chains of (R)-3-ethylpentane-3-sulfinamide significantly lower the melting point and increase lipophilicity, ensuring complete solubility and homogeneous kinetics at -78 °C [2].

Evidence DimensionCryogenic solubility in toluene at -78 °C
Target Compound DataComplete homogeneity (high lipophilicity from triethylmethyl group)
Comparator Or BaselinePartial precipitation/slurrying with standard tert-butanesulfinyl imines
Quantified DifferenceEliminates heterogeneous reaction kinetics, improving batch yield reproducibility by >15% in scale-up
Conditions0.1 M to 0.5 M imine concentration in toluene at -78 °C

For process chemists scaling up cryogenic organometallic additions, maintaining a homogeneous solution is critical for safety, reproducible yields, and consistent stereocontrol.

Enhanced Stability Against Premature Acidic Cleavage

In multi-step syntheses, the sulfinyl group often serves as a temporary protecting group. The standard tert-butanesulfinyl group is highly sensitive to anhydrous HCl, which can lead to premature cleavage during the removal of other acid-labile groups [1]. The extreme steric hindrance of the 3-ethylpentan-3-yl group kinetically shields the sulfur atom and the S-N bond, requiring more forcing acidic conditions for cleavage and thereby widening the window for orthogonal deprotection strategies [2].

Evidence DimensionKinetic stability toward mild anhydrous acid
Target Compound DataHigh retention of the sulfinyl group (>95% intact)
Comparator Or BaselineRapid cleavage of the tert-butanesulfinyl group (<10% intact)
Quantified Difference>85% higher retention of the chiral auxiliary under mild acidic conditions
Conditions1M HCl in diethyl ether, 0 °C, 1 hour

Procurement for complex natural product or API synthesis should favor this compound when the synthetic route demands the preservation of the sulfinamide during the cleavage of other moderately acid-sensitive protecting groups.

Synthesis of API Chiral Amines with Low Steric Differentiation

Ideal for the asymmetric addition of Grignard or organolithium reagents to ketimines where the flanking alkyl groups are similar in size, ensuring high diastereomeric excess without preparative HPLC [1].

Cryogenic Organometallic Process Chemistry

The preferred chiral auxiliary for large-scale reactions requiring non-polar solvents (e.g., toluene) at -78 °C, where maintaining a homogeneous solution is critical for reproducible kinetics and safety [2].

Complex Multi-Step Syntheses Requiring Orthogonality

Highly suited for synthetic routes where the sulfinamide must endure mild acidic conditions used to deprotect other functional groups (like Boc or acetals) before final amine unmasking [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.10308534 g/mol

Monoisotopic Mass

163.10308534 g/mol

Heavy Atom Count

10

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